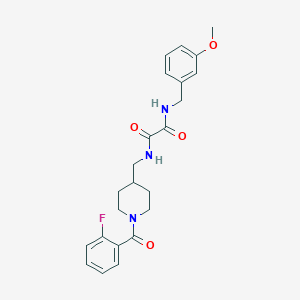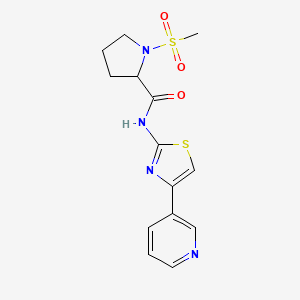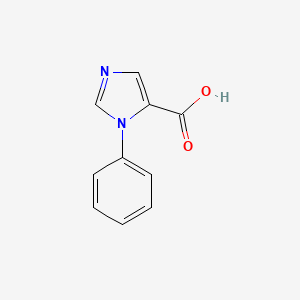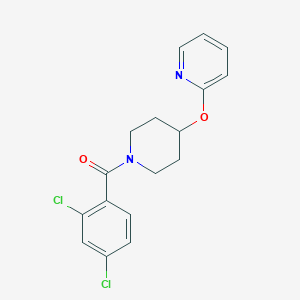![molecular formula C21H22FN3O3S2 B2467681 2-((3,5-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(4-fluorophenyl)acetamide CAS No. 866846-46-0](/img/structure/B2467681.png)
2-((3,5-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3,5-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H22FN3O3S2 and its molecular weight is 447.54. The purity is usually 95%.
BenchChem offers high-quality 2-((3,5-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3,5-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antitumor Applications
Compounds with complex heterocyclic structures, such as thiazolidines and thiophenes, have been extensively studied for their antimicrobial and antitumor activities. For instance, derivatives incorporating the thiophene and thiazolidine moieties have been synthesized and evaluated for their antimicrobial efficacy against various pathogens. This includes work by Gul et al. (2017), who explored the antimicrobial potential of 1,3,4-oxadiazole compounds, showcasing the significance of heterocyclic compounds in developing new antimicrobial agents Gul et al., 2017.
Similarly, the antitumor potential of related compounds has been a subject of research. Fang et al. (2016) investigated α-aminophosphonate derivatives containing a 2-oxoquinoline structure for their anticancer activities, indicating the relevance of such studies in discovering new anticancer agents Fang et al., 2016.
Molecular Docking and Biological Evaluation
The design and synthesis of compounds for specific biological targets often involve molecular docking studies to predict the interaction between the synthesized molecules and target proteins. Such research not only aids in understanding the mechanism of action but also in the rational design of more effective therapeutic agents. For example, the synthesis and biological evaluation of novel 2-(4-aminophenyl)benzothiazole derivatives by Yurttaş et al. (2015) incorporated molecular docking to assess antitumor activity, demonstrating the compound's promising anticancer activity against selected cancer cell lines Yurttaş et al., 2015.
Novel Synthesis Methods and Compound Characterization
Research also extends to the development of novel synthesis methods for heterocyclic compounds, which can lead to the discovery of new therapeutic agents. Such studies not only contribute to the chemical sciences but also provide a foundation for future pharmacological investigations. For instance, the work by Urbaniak et al. (2004) on the [2+3] cycloadditions of thermally generated azomethine ylides highlights the innovative approaches to synthesizing heterocyclic compounds with potential biological activities Urbaniak et al., 2004.
Propriétés
IUPAC Name |
2-(N-(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)-3,5-dimethylanilino)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S2/c1-13-7-14(2)9-17(8-13)25(10-20(26)23-16-5-3-15(22)4-6-16)21-24-18-11-30(27,28)12-19(18)29-21/h3-9,18-19H,10-12H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBOBBGOFWTKQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC(=O)NC2=CC=C(C=C2)F)C3=NC4CS(=O)(=O)CC4S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3,5-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(4-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2467600.png)


![N-(cyanomethyl)-N-propyl-2-[(1H-1,2,4-triazol-1-yl)methyl]benzamide](/img/structure/B2467604.png)




![N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2467611.png)
![4-methoxy-N-[(4-methylpyridin-2-yl)carbamoyl]benzamide](/img/structure/B2467612.png)
![6-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2467614.png)

![Methyl 3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B2467617.png)
